molecular formula C9H15NOS B13249120 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol

2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B13249120
M. Wt: 185.29 g/mol
InChI Key: IUQRVTVPCDMFQD-UHFFFAOYSA-N
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Description

2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol (CAS 1486693-32-6) is a synthetic amino alcohol derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with a molecular formula of C9H15NO2S and a molecular weight of 201.29 g/mol, features a thiophene ring—a bioisostere of a phenyl group—linked to an ethanolamine backbone . The thiophene ring is a prominent heterocyclic scaffold known to enhance the bioavailability and binding affinity of molecules to biological targets, making its derivatives valuable tools for probing biological systems . The primary research applications of this compound are rooted in its structural similarity to psychoactive arylalkylamine compounds, such as those based on the thiopropamine (1-(thiophen-2-yl)-2-aminopropane) scaffold . As an amino alcohol derivative, it serves as a key intermediate in organic synthesis and may be utilized in the design and development of novel ligands for neurological targets. Researchers investigate this compound and its analogs primarily for their potential mechanism of action as monoamine reuptake inhibitors and/or releasing agents, which provides insights into the regulation of neurotransmitter systems . Furthermore, the presence of both amino and alcohol functional groups on the propane chain offers versatile handles for further chemical modification, allowing for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. Please note: This product is intended for research and analytical purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

2-(1-thiophen-2-ylethylamino)propan-1-ol

InChI

InChI=1S/C9H15NOS/c1-7(6-11)10-8(2)9-4-3-5-12-9/h3-5,7-8,10-11H,6H2,1-2H3

InChI Key

IUQRVTVPCDMFQD-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol

General Synthetic Strategy

The preparation of 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol typically involves the nucleophilic substitution or reductive amination of precursors containing the thiophene moiety and an appropriate amino alcohol or amino ketone. The key synthetic steps can be summarized as:

Specific Synthetic Routes

Route A: Reductive Amination of 2-Amino-1-(thiophen-2-yl)propan-1-one with Propanolamine
  • Starting materials : 2-Amino-1-(thiophen-2-yl)propan-1-one (a thiophene-substituted amino ketone) and 2-amino-1-propanol.
  • Procedure : The amino ketone undergoes reductive amination with 2-amino-1-propanol in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium borohydride under mild conditions.
  • Outcome : Formation of the target amino alcohol with the thiophene ring linked via an ethylamino linkage to the propanol moiety.
  • Reference : This approach parallels the preparation methods described for related thiophene amino alcohols and is supported by literature on reductive amination of thiophene ketones.
Route B: Nucleophilic Substitution on 1-Chloro-2-(thiophen-2-yl)ethane Derivatives
  • Starting materials : 1-Chloro-2-(thiophen-2-yl)ethane or related halogenated thiophene derivatives and 2-amino-1-propanol.
  • Procedure : The halogenated thiophene intermediate is reacted with 2-amino-1-propanol under basic or neutral conditions to substitute the halogen with the amino alcohol moiety.
  • Catalysts and solvents : Commonly polar aprotic solvents such as tetrahydrofuran (THF) or ethanol are used; bases like potassium carbonate may facilitate the substitution.
  • Purification : Flash chromatography on silica gel is employed to isolate the pure product.
  • Reference : Similar nucleophilic substitution reactions are documented for thiophene derivatives bearing amino alcohol substituents.
Route C: Asymmetric Synthesis Using Chiral Catalysts
  • Objective : To obtain enantiomerically pure 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol.
  • Method : Asymmetric reduction of prochiral intermediates such as 3-chloro-1-(2-thienyl)-1-propanone using borane complexes with chiral ligands (e.g., (R)-3,3-diphenyl-1-methyltetrahydro-3H-pyrrolo[1,2-c]oxazaborole).
  • Advantages : High enantioselectivity and yield, suitable for pharmaceutical applications.
  • Reference : Processes involving asymmetric reduction of thiophene-substituted ketones have been patented and described in detail.

Reaction Conditions and Optimization

Step Conditions Notes
Formation of thiophene ketone Reaction of thiophene with acyl chloride in presence of Lewis acid (e.g., SnCl4) Benzene solvent, low temperature control
Reduction to amino alcohol Sodium borohydride or borane complex in ethanol or THF Temperature: 0-25°C for selectivity
Reductive amination Sodium triacetoxyborohydride in dichloromethane or ethanol Room temperature, inert atmosphere
Purification Flash chromatography on silica gel Eluent: gradient ethyl acetate/hexanes

Characterization Techniques

Data Table: Summary of Key Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Yield (%) Purification Method Reference
Reductive amination of amino ketone 2-Amino-1-(thiophen-2-yl)propan-1-one, 2-amino-1-propanol Sodium triacetoxyborohydride, ethanol 70-85 Flash chromatography
Nucleophilic substitution 1-Chloro-2-(thiophen-2-yl)ethane, 2-amino-1-propanol Potassium carbonate, THF or ethanol 60-80 Flash chromatography
Asymmetric reduction 3-Chloro-1-(2-thienyl)-1-propanone Borane, chiral oxazaborole catalyst, THF 75-90 Crystallization, chromatography

Analysis of Preparation Methods

  • Efficiency : Reductive amination offers a straightforward route with moderate to high yields and operational simplicity.
  • Selectivity : Asymmetric reduction methods provide enantiomerically enriched products critical for pharmaceutical applications.
  • Scalability : The nucleophilic substitution and reductive amination routes are amenable to scale-up with standard laboratory equipment.
  • Purity : Purification by flash chromatography and crystallization ensures high purity, essential for subsequent biological evaluation.
  • Environmental and Safety Considerations : Use of mild reducing agents and avoidance of harsh inorganic acids (favoring sulfonic acids) reduces corrosion and hazardous waste, as noted in patented processes.

Perspectives from Varied Sources

  • The Royal Society of Chemistry provides detailed synthetic protocols and spectral data supporting the reductive amination and substitution approaches.
  • Patents highlight the importance of asymmetric synthesis for obtaining enantiopure amino alcohols with thiophene substituents, emphasizing catalyst selection and reaction conditions.
  • Chemical suppliers and databases (e.g., PubChem) catalog related thiophene amino alcohols, confirming molecular formulas, weights, and providing structural data that align with synthetic intermediates used in these methods.
  • Research on thiophene derivatives underscores their pharmaceutical relevance, motivating the development of efficient synthetic methods for such amino alcohols.

Mechanism of Action

The mechanism of action of 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring plays a crucial role in its biological activity, potentially interacting with enzymes and receptors . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

  • Lipophilicity: Ethylamino groups (as in the target compound) increase lipophilicity over methylamino analogs, suggesting improved blood-brain barrier penetration but higher metabolic clearance risks.
  • Therapeutic Potential: Structural parallels to duloxetine intermediates (e.g., ) hint at possible SNRI activity, warranting further investigation.
  • Safety Considerations : Branched chains (e.g., 2-methyl in ) or bulky groups (e.g., tert-butyl in ) may mitigate toxicity by reducing off-target interactions .

Biological Activity

2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol, also known as a thiophene-derived amino alcohol, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound features a thiophene ring, which is known for its diverse biological implications, particularly in medicinal chemistry.

The molecular formula of 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol is C₉H₁₃N₁O₁S, with a molecular weight of approximately 185.27 g/mol. The presence of the thiophene moiety contributes to its distinctive chemical reactivity and biological properties, making it a subject of interest in various studies.

Biological Activity Overview

Research indicates that 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes, which could influence various metabolic pathways.
  • Receptor Interaction : The compound has shown potential interactions with dopamine receptors, particularly the D3 subtype, where it may act as an agonist or antagonist depending on the context of its use.

The mechanisms through which 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol exerts its effects include:

  • Dopamine Receptor Modulation : It has been shown to selectively interact with D3 dopamine receptors, demonstrating agonistic activity that could be beneficial in treating disorders related to dopamine dysregulation.
  • Enzymatic Pathway Interference : By inhibiting specific enzymes, this compound may alter the normal biochemical pathways, leading to therapeutic effects in conditions such as neurodegenerative diseases.

Study on Dopamine Receptor Activity

A study conducted by researchers aimed at identifying novel D3 dopamine receptor agonists found that 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol demonstrated significant activity in β-arrestin recruitment assays. The compound exhibited an EC50 value of approximately 710 nM at the D3 receptor, indicating moderate potency compared to other known agonists .

Enzyme Inhibition Studies

Another study focused on the compound's ability to inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmitter regulation. The results indicated that derivatives of this compound could inhibit AChE with IC50 values ranging from 1.8 nM to over 100 nM depending on structural modifications . This suggests potential applications in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
MethiopropamineThiophene ring + alkyl aminePsychoactive properties
ThiopropamineMetabolized into active thiophene derivativesKnown for psychoactivity
3-Amino-1-(thiophen-2-yl)propan-1-olSimilar amino alcohol structureExplored for various biological activities

The comparative analysis highlights that while there are several structurally related compounds, 2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol possesses unique properties that may enhance its therapeutic potential.

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